molecular formula C15H18ClIN2O2S B1676662 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane CAS No. 109376-83-2

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane

Cat. No. B1676662
M. Wt: 416.3 g/mol
InChI Key: KDDALCDYHZIZMH-UHFFFAOYSA-N
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Description

ML-7 is an N-sulfonyldiazepane resullting from the formal condensation of 5-iodo-1-naphthylsulfonic acid with one of the nitrogens of 1,4-diazepane. It is a selective inhibitor of myosin light chain kinase (EC 2.7.11.18). It has a role as an EC 2.7.11.18 (myosin-light-chain kinase) inhibitor. It is an organoiodine compound and a N-sulfonyldiazepane.

Scientific Research Applications

Thromboxane A2-mediated Ca2+ Mobilization

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane, also known as ML-7, has been studied for its effects on thromboxane A2 receptor-mediated signal transduction in rabbit washed platelets. It was found to enhance thromboxane A2 receptor-mediated phosphoinositide hydrolysis and Ca2+ mobilization (Ohkubo, Nakahata, & Ohizumi, 1996).

Synthesis of Diazepane Systems

Research has explored a short, two-step approach to synthesize diazepane or diazocane systems. This involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the creation of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Synthesis of 1,4-Diazepines

A sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines has been reported. This was achieved through an aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides under mild conditions, leading to C-sulfonylated 1,4-diazepines (Heo, Jung, Kim, Han, Lee, & Lee, 2020).

Multicomponent Cycloaddition Reaction

A study detailed the multicomponent [5 + 2] cycloaddition reaction for synthesizing 1,4-diazepines. This involved creating air-stable azomethine ylides through a rhodium-catalyzed reaction, resulting in biologically active 1,4-diazepine compounds (Lee, Han, Shin, & Yoo, 2014).

Synthesis of Diazepane Derivatives

Another study described an efficient microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones, providing a new access route to 1,4-diazepane derivatives. This process yielded good results and was further applied for catalytic reduction and ring opening (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).

Role in Angiotensin II-induced Contraction

Research utilizing myosin light chain kinase (MLCK) inhibitors like 1-(5-iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride (ML7) revealed its role in modulating the contractile response to angiotensin II in rabbit clitoral cavernosum smooth muscle (Park, Lee, Kim,Kim, Koh, & Cho, 2002)

properties

IUPAC Name

1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O2S/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18/h1-2,4-7,17H,3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHJIACZUFWBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148917
Record name ML 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,4-Diazepine, hexahydro-1-((5-iodo-1-naphthalenyl)sulfonyl)-

CAS RN

109376-83-2
Record name ML 7
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109376-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ML 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109376832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ML 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ML-7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2C2LB77BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane
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1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane
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1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane
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Citations

For This Compound
1
Citations
RB Cameron, CC Beeson… - … Dysfunction Caused by …, 2018 - Wiley Online Library
Mitochondrial toxicity is a common cause of drug toxicity and failure in clinical trials. To prevent unwanted mitochondrial toxicity in new drugs, high‐throughput screening techniques for …
Number of citations: 3 onlinelibrary.wiley.com

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